1-[(E)-[(1H-INDOL-3-YL)METHYLIDENE]AMINO]-4,6-DIMETHYL-1,2-DIHYDROPYRIDIN-2-ONE
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Overview
Description
1-[(E)-[(1H-INDOL-3-YL)METHYLIDENE]AMINO]-4,6-DIMETHYL-1,2-DIHYDROPYRIDIN-2-ONE is a heterocyclic compound that features both indole and pyridine moieties. This compound is of interest due to its potential biological activities and its role as a building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(E)-[(1H-INDOL-3-YL)METHYLIDENE]AMINO]-4,6-DIMETHYL-1,2-DIHYDROPYRIDIN-2-ONE typically involves the condensation of 1H-indole-3-carbaldehyde with 4,6-dimethyl-2-pyridone under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
1-[(E)-[(1H-INDOL-3-YL)METHYLIDENE]AMINO]-4,6-DIMETHYL-1,2-DIHYDROPYRIDIN-2-ONE can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The imine bond can be reduced to form the corresponding amine.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: 1-{[(1E)-1H-indol-3-ylmethyl]amino}-4,6-dimethylpyridin-2(1H)-one.
Substitution: Various substituted pyridine derivatives depending on the electrophile used.
Scientific Research Applications
1-[(E)-[(1H-INDOL-3-YL)METHYLIDENE]AMINO]-4,6-DIMETHYL-1,2-DIHYDROPYRIDIN-2-ONE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Potential therapeutic applications due to its biological activities.
Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-[(E)-[(1H-INDOL-3-YL)METHYLIDENE]AMINO]-4,6-DIMETHYL-1,2-DIHYDROPYRIDIN-2-ONE is not fully understood, but it is believed to interact with various molecular targets and pathways:
Molecular Targets: May interact with enzymes and receptors involved in cell signaling pathways.
Pathways Involved: Could modulate pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
1H-Indole-3-carbaldehyde: A precursor in the synthesis of the target compound.
4,6-Dimethyl-2-pyridone: Another precursor used in the synthesis.
Indole Derivatives: Compounds with similar indole moieties that exhibit various biological activities.
Uniqueness
Properties
Molecular Formula |
C16H15N3O |
---|---|
Molecular Weight |
265.31g/mol |
IUPAC Name |
1-[(E)-1H-indol-3-ylmethylideneamino]-4,6-dimethylpyridin-2-one |
InChI |
InChI=1S/C16H15N3O/c1-11-7-12(2)19(16(20)8-11)18-10-13-9-17-15-6-4-3-5-14(13)15/h3-10,17H,1-2H3/b18-10+ |
InChI Key |
WVKBEHKIRXSRNC-VCHYOVAHSA-N |
SMILES |
CC1=CC(=O)N(C(=C1)C)N=CC2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
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